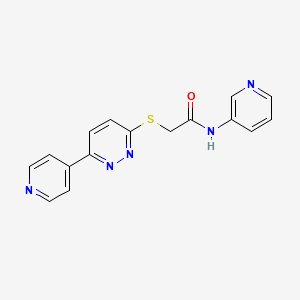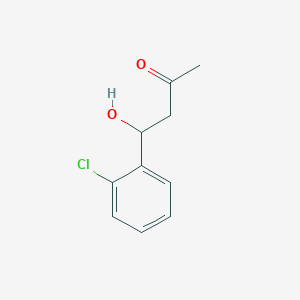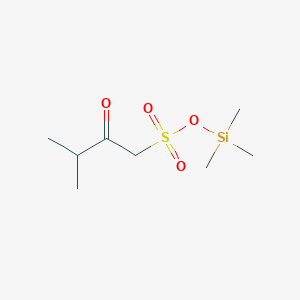
1-Fluoro-2,3-diisopropylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Fluoro-2,3-diisopropylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a fluorine atom and two isopropyl groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: 1-Fluoro-2,3-diisopropylbenzene can be synthesized through several methods. One common approach involves the fluorination of 2,3-diisopropylbenzene using a fluorinating agent such as elemental fluorine or a fluorine-containing compound. The reaction typically occurs under controlled conditions to ensure selective fluorination at the desired position on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process requires careful monitoring of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity of the final product .
化学反応の分析
Types of Reactions: 1-Fluoro-2,3-diisopropylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding hydroxyl or carbonyl derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully hydrogenated products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are utilized.
Major Products Formed:
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include alcohols, ketones, or carboxylic acids.
Reduction: Products include partially or fully hydrogenated benzene derivatives.
科学的研究の応用
1-Fluoro-2,3-diisopropylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-Fluoro-2,3-diisopropylbenzene exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to these targets. The pathways involved may include alterations in enzyme activity, receptor binding, or signal transduction processes .
類似化合物との比較
- 1,2-Diisopropylbenzene
- 1,3-Diisopropylbenzene
- 1,4-Diisopropylbenzene
- Fluorobenzene
Comparison: 1-Fluoro-2,3-diisopropylbenzene is unique due to the specific positioning of the fluorine atom and isopropyl groups, which can significantly influence its chemical reactivity and physical properties compared to its isomers and other fluorinated benzenes. This uniqueness makes it valuable for specific applications where these properties are advantageous .
特性
CAS番号 |
87591-02-4 |
|---|---|
分子式 |
C12H17F |
分子量 |
180.26 g/mol |
IUPAC名 |
1-fluoro-2,3-di(propan-2-yl)benzene |
InChI |
InChI=1S/C12H17F/c1-8(2)10-6-5-7-11(13)12(10)9(3)4/h5-9H,1-4H3 |
InChIキー |
XRRTZGNPIHXBAN-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C(=CC=C1)F)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Acetyl-2-[(4-methoxyphenyl)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14132990.png)
![Triethyl[(2-phenylpropan-2-yl)peroxy]stannane](/img/structure/B14132998.png)





![N-(2-{[(E)-(4-methoxyphenyl)methylidene]amino}ethyl)-4-methylbenzenesulfonamide](/img/structure/B14133029.png)
![(E)-N-(3-allyl-6-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B14133038.png)


![Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate](/img/structure/B14133057.png)

